sec-Butyl Sulfide Oxidation Rate Quantified: 24% Slower than n-Butyl, 7% Faster than tert-Butyl
The second-order rate constant for oxidation of sec-butyl sulfide by dimethyldioxirane in acetone at 291.3 K is k₂ = 5.19 ± 0.08 × 10⁻² dm³ mol⁻¹ s⁻¹. This is 23.8% slower than the linear analog di-n-butyl sulfide (k₂ = 6.81 ± 0.22 × 10⁻² dm³ mol⁻¹ s⁻¹) and 6.8% faster than the highly hindered di-tert-butyl sulfide (k₂ = 4.86 ± 0.21 × 10⁻² dm³ mol⁻¹ s⁻¹) [1]. The overall reactivity order is n-Bu > i-Pr > s-Bu > t-Bu, consistent with steric effects outweighing inductive electron donation.
| Evidence Dimension | Second-order oxidation rate constant (k₂, 10⁻² dm³ mol⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 5.19 ± 0.08 |
| Comparator Or Baseline | Di-n-butyl sulfide: 6.81 ± 0.22; Di-tert-butyl sulfide: 4.86 ± 0.21 |
| Quantified Difference | 23.8% slower than n-Bu; 6.8% faster than t-Bu |
| Conditions | Dimethyldioxirane in acetone, 291.3 K, spectrophotometric monitoring |
Why This Matters
Enables predictable, tunable oxidation selectivity in synthetic sequences where n-butyl sulfide would over-react and tert-butyl sulfide would under-react.
- [1] P. Hanson, R. A. A. J. Hendrickx, J. R. Lindsay Smith, "A kinetic investigation, supported by theoretical calculations, of steric and ring strain effects on the oxidation of sulfides and sulfoxides by dimethyldioxirane in acetone," New J. Chem., 2010, 34, 65–84. View Source
